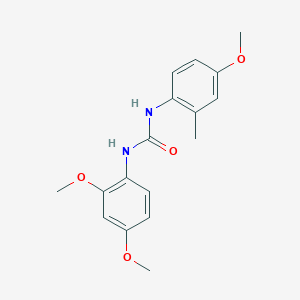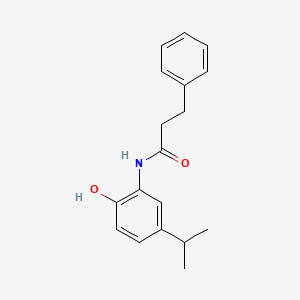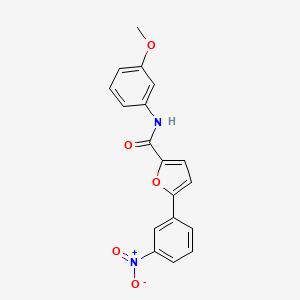![molecular formula C9H16N4S B5781945 N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)
N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea, also known as IPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPTU has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Wirkmechanismus
The mechanism of action of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea involves its interaction with ROS in cells. This compound has been shown to bind to ROS and inhibit their activity, which can have a range of downstream effects on cellular signaling pathways. This mechanism of action has made this compound a valuable tool for studying the role of ROS in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of ROS in cells, which can have downstream effects on cellular signaling pathways. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea for lab experiments is its ability to inhibit the activity of ROS in cells. This makes it a valuable tool for studying the role of ROS in cellular processes. However, there are also limitations to the use of this compound in lab experiments. For example, it can be difficult to control the concentration of this compound in cells, which can lead to inconsistent results.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea. One area of interest is the development of new compounds based on this compound that may have even more potent effects on ROS activity. Additionally, researchers are interested in exploring the potential therapeutic applications of this compound for the treatment of inflammatory diseases and other conditions. Finally, there is ongoing research into the mechanisms of action of this compound and how it interacts with ROS in cells, which may lead to new insights into cellular signaling pathways.
Synthesemethoden
N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea can be synthesized using a variety of methods, but one of the most common involves the reaction of isopropyl isothiocyanate with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as triethylamine. This reaction produces this compound as a white solid, which can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to have a range of potential applications in scientific research. One of the most promising is its use as a tool for studying the role of reactive oxygen species (ROS) in cellular signaling pathways. This compound has been shown to inhibit the activity of ROS in cells, allowing researchers to study the effects of ROS on cellular processes.
Eigenschaften
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-7(2)12-9(14)10-4-8-5-11-13(3)6-8/h5-7H,4H2,1-3H3,(H2,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARXTFSKXJLUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NCC1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5781863.png)
![3-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol hydrochloride](/img/structure/B5781866.png)
![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)
![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)
![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)
![1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)
![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)



![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)


